

A Guide to the Structural Elucidation of 3-Fluoro-2-hydroxybenzamide

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxybenzamide

CAS No.: 705949-54-8

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An In-depth Technical Guide on the Spectral Analysis (NMR, IR, and MS) for Drug Development Professionals and Research Scientists

Abstract

The rigorous characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. **3-Fluoro-2-hydroxybenzamide**, a substituted aromatic amide, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity, purity, and isomeric specificity are critical parameters that can only be unequivocally confirmed through a multi-pronged analytical approach. This technical guide provides a comprehensive examination of **3-Fluoro-2-hydroxybenzamide** using the principal techniques of spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with data from analogous structures, this document serves as a practical reference for researchers, offering insights into spectral interpretation, experimental design, and the logic underpinning structural verification.

Molecular Structure and Spectroscopic Overview

The molecular structure of **3-Fluoro-2-hydroxybenzamide** (C₇H₆FNO₂) features a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group at position C2, a fluorine (-F) atom at position C3, and a primary amide (-CONH₂) group at position C1. The relative positions of these groups create a unique electronic environment that dictates the molecule's chemical behavior and produces a distinct spectroscopic fingerprint.

- **Hydroxyl Group (-OH):** Acts as a strong electron-donating group through resonance and is involved in hydrogen bonding.
- **Fluorine Atom (-F):** A highly electronegative atom that exerts a strong electron-withdrawing inductive effect. Its non-zero nuclear spin ($I=1/2$) allows for ¹⁹F NMR and introduces complex splitting patterns in ¹H and ¹³C NMR through spin-spin coupling.
- **Amide Group (-CONH₂):** A moderately deactivating group with characteristic IR absorptions and predictable fragmentation patterns in mass spectrometry.

The interplay of these substituents governs the precise chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios observed in the corresponding spectra.

Caption: Numbering scheme for **3-Fluoro-2-hydroxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Fluoro-2-hydroxybenzamide**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular connectivity and environment of each nucleus.

¹H NMR Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The spectrum of the related compound 3-Fluoro-2-hydroxybenzaldehyde provides a strong basis for predicting the aromatic region.^[1]

- **Aromatic Protons (H4, H5, H6):** These three protons reside in a complex spin system. H6, being ortho to the amide group, is expected to be the most deshielded. The signals will

exhibit splitting from neighboring protons ($^3J_{HH}$) and from the fluorine atom (J_{HF}), resulting in complex multiplets (e.g., doublet of doublets or triplet of doublets).

- Amide Protons (-NH₂): These protons typically appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom. Their chemical shift can vary significantly depending on solvent and concentration.
- Hydroxyl Proton (-OH): This proton will also appear as a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constants (Hz)
-OH	~11-12	br s	-
-NH ₂	~7.5 - 8.5	br s	-
H6	~7.8 - 8.0	dd	$^3J_{HH} \approx 7-8$, $^4J_{HF} \approx 1-2$
H4	~7.1 - 7.3	m	-

| H5 | ~7.3 - 7.5 | m | - |

¹³C NMR Analysis

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are determined by the local electronic environment, and the signals for carbons near the fluorine atom will be split due to C-F coupling.

- Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 165-170 ppm range.
- Aromatic Carbons (C1-C6): Their chemical shifts are dictated by the attached substituents. C2 (bearing -OH) and C3 (bearing -F) will be significantly affected. The direct C-F coupling ($^1J_{CF}$) will be large (~240-250 Hz), while couplings over two or three bonds ($^2J_{CF}$, $^3J_{CF}$) will be smaller but observable.^[2]

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO- d_6)

Carbon	Predicted δ (ppm)	Multiplicity (due to C-F coupling)
C=O	~168	s
C3	~150	d, $^1\text{JCF} \approx 245$ Hz
C2	~148	d, $^2\text{JCF} \approx 12$ Hz
C1	~125	d, $^3\text{JCF} \approx 3$ Hz
C6	~124	d, $^4\text{JCF} \approx 3$ Hz
C5	~120	s

| C4 | ~118 | d, $^2\text{JCF} \approx 20$ Hz |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube. DMSO- d_6 is often chosen for its ability to dissolve polar compounds and slow the exchange of labile protons (-OH, -NH₂), allowing for their observation.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[\[3\]](#)
- **Data Acquisition:**
 - Acquire a standard ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C spectrum.

- (Optional but recommended) Perform 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) to definitively assign proton and carbon signals.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **3-Fluoro-2-hydroxybenzamide** is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds.

- O-H Stretch: A very broad and strong absorption band is expected in the $3200\text{-}3500\text{ cm}^{-1}$ region, characteristic of a hydrogen-bonded hydroxyl group.[4]
- N-H Stretch: The primary amide group will show two distinct medium-intensity peaks in the $3100\text{-}3400\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretching vibrations.[5][6]
- C=O Stretch (Amide I band): A very strong and sharp absorption is expected around $1650\text{-}1680\text{ cm}^{-1}$. Its position can be influenced by hydrogen bonding.[7]
- N-H Bend (Amide II band): This appears around $1600\text{-}1640\text{ cm}^{-1}$, often close to the C=C aromatic stretches.
- C-F Stretch: A strong absorption in the fingerprint region, typically between $1000\text{-}1250\text{ cm}^{-1}$, is characteristic of the C-F bond.

Table 3: Predicted IR Absorption Bands

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
Phenolic O-H	Stretch	3200-3500	Strong, Broad
Amide N-H	Asymmetric & Symmetric Stretch	3100-3400	Medium (two bands)
Aromatic C-H	Stretch	~3050	Medium-Weak
Amide C=O	Stretch (Amide I)	1650-1680	Strong, Sharp
Aromatic C=C	Stretch	1450-1600	Medium
Amide N-H	Bend (Amide II)	1600-1640	Medium

| C-F | Stretch | 1000-1250 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Caption: Standard workflow for FT-IR data acquisition.

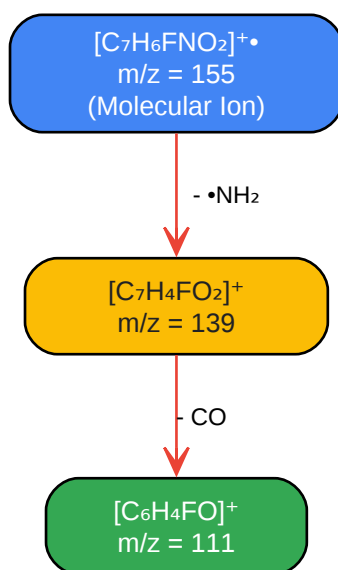
- **Sample Preparation:** Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- **Background Scan:** Perform a background scan of the empty instrument (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the sample in the IR beam path and record the spectrum.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon

ionization. The molecular formula of **3-Fluoro-2-hydroxybenzamide** is $C_7H_6FNO_2$, with a monoisotopic mass of approximately 155.04 Da.[8]

- **Molecular Ion ($M^{+\bullet}$):** In Electron Ionization (EI-MS), the molecular ion peak is expected at $m/z = 155$. Due to the presence of one nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.[9]
- **Fragmentation Pattern:** The fragmentation of benzamides is well-characterized. Key fragmentation pathways include:
 - **Loss of $\bullet NH_2$:** Cleavage of the C-N bond to lose an amino radical (16 Da), leading to a fragment ion at $m/z = 139$. This corresponds to the 3-fluoro-2-hydroxybenzoyl cation, which is expected to be a prominent peak.
 - **Loss of $CONH_2$:** Loss of the entire carbamoyl radical (44 Da), resulting in a fragment at $m/z = 111$ (3-fluoro-2-hydroxyphenyl cation).
 - **Loss of CO:** The benzoyl-type fragment at m/z 139 can further lose carbon monoxide (28 Da) to yield a fluorohydroxyphenyl cation at $m/z = 111$.[\[10\]](#)



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Caption: Predicted major fragmentation pathway for **3-Fluoro-2-hydroxybenzamide** in EI-MS.

Experimental Protocol for GC-MS (EI)

- **Sample Preparation:** Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μ L) into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** Use a standard Electron Ionization (EI) source at 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion

The structural verification of **3-Fluoro-2-hydroxybenzamide** requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and confirms the substitution pattern on the aromatic ring. IR spectroscopy offers rapid confirmation of the key functional groups (-OH, -NH₂, C=O, C-F). Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation pathways. By following rigorous, self-validating experimental protocols and interpreting the resulting data in the context of established chemical principles, researchers can unequivocally confirm the identity and purity of this important chemical entity, ensuring the integrity of their scientific and development endeavors.

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